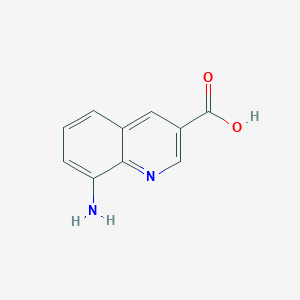

8-Aminoquinoline-3-carboxylic acid

Description

Contextual Significance in Synthetic Chemistry

The 8-aminoquinoline (B160924) scaffold is a recurring motif in many biologically active compounds and functional materials. researchgate.net Its derivatives are known for their potential as antibacterial, antiviral, and anticancer agents. mdpi.com In the realm of synthetic organic chemistry, the amine functional group of 8-aminoquinoline can be readily converted into an amide, which then serves as a versatile directing group. nih.govwikipedia.org This capability has made 8-aminoquinoline a widely used tool for the functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds. nih.gov

Role as a Directing Group in C-H Activation

The true power of 8-aminoquinoline in modern synthetic chemistry lies in its ability to act as a bidentate, monoanionic directing group. nih.gov This means it can coordinate to a metal catalyst at two points—typically the quinoline (B57606) nitrogen and the amide nitrogen—forming a stable five-membered ring intermediate known as a metallacycle. nih.gov This chelation brings the metal catalyst into close proximity to specific C-H bonds within the substrate molecule, facilitating their selective activation and subsequent functionalization. nih.govnih.gov This directed approach has proven highly effective in a wide array of metal-catalyzed reactions. nih.gov

Palladium-Catalyzed C(sp³)-H Functionalization

The 8-aminoquinoline directing group has been instrumental in advancing palladium-catalyzed C(sp³)-H functionalization, a challenging but highly sought-after transformation. nih.govrhhz.net This methodology allows for the direct conversion of strong, typically unreactive C(sp³)-H bonds into new carbon-carbon or carbon-heteroatom bonds.

One of the pioneering examples involved the acetoxylation of N-phthaloyl α-amino amides, where 8-aminoquinoline was found to be the uniquely suitable directing group for the reaction to proceed. rhhz.net More recent developments have focused on achieving enantioselectivity in these reactions. For instance, by using a C₅-iodinated 8-aminoquinoline auxiliary in conjunction with a BINOL ligand, researchers have successfully performed enantioselective arylation of unactivated β-C(sp³)-H bonds of alkyl carboxamides with aryl iodides. nih.govacs.org This approach has also been extended to the enantioselective alkenylation and alkynylation of benzylic C(sp³)-H bonds. nih.govacs.org

The mechanism of these palladium-catalyzed reactions is thought to involve the formation of a palladacycle intermediate. rhhz.net The choice of ligand can significantly influence the outcome of the reaction, with different ligands promoting either mono- or di-arylation of the C(sp³)-H bonds. rhhz.net

| Catalyst System | Substrate | Reagent | Product | Key Feature |

| Pd(OAc)₂ / C₅-I-8-aminoquinoline / BINOL ligand | Alkyl carboxamides | Aryl iodides | Enantiomerically enriched β-arylated carboxamides | Enantioselective arylation of unactivated C(sp³)-H bonds. nih.govacs.org |

| Pd(OAc)₂ / 8-aminoquinoline | N-phthaloyl α-amino amides | Acetic Anhydride | α-acetoxy amino amides | First example of directed C(sp³)-H acetoxylation. rhhz.net |

| Pd(OAc)₂ / Pyridine or Quinoline ligands | Alanine (B10760859) derivatives | Aryl iodides | Mono- or di-arylated alanine derivatives | Ligand-controlled selectivity. rhhz.net |

Nickel-Catalyzed C(sp³)-H Functionalization

Nickel catalysis, often seen as a more sustainable and cost-effective alternative to palladium, has also been successfully employed for C(sp³)-H functionalization with the aid of the 8-aminoquinoline directing group. acs.orgchemrxiv.orgresearchgate.net These reactions typically involve the arylation of C(sp³)-H bonds with aryl iodides. acs.orgchemrxiv.org

Mechanistic studies have been crucial in understanding and optimizing these nickel-catalyzed processes. acs.orgchemrxiv.orgchemrxiv.org Research has identified paramagnetic Ni(II) complexes as key intermediates that undergo the C-H activation step. chemrxiv.orgchemrxiv.org It was also discovered that the commonly used base, sodium carbonate (Na₂CO₃), can actually hinder the catalysis. acs.orgchemrxiv.orgchemrxiv.org Replacing it with sodium tert-butoxide (NaOtBu) led to improved catalytic turnover under milder conditions. acs.orgchemrxiv.orgchemrxiv.org The reaction mechanism is believed to involve a concerted oxidative addition step, and the rate-determining step can be the deprotonation and binding of the 8-aminoquinoline derivative to the nickel center when Na₂CO₃ is used. acs.orgchemrxiv.orgchemrxiv.org

| Catalyst | Base | Key Finding |

| NiCl₂(PPh₃)₂ | Na₂CO₃ | Hinders catalysis; rate-determining step is 8-aminoquinoline deprotonation. acs.orgchemrxiv.orgchemrxiv.org |

| NiCl₂(PPh₃)₂ | NaOtBu | Improved catalytic turnover under milder conditions. acs.orgchemrxiv.orgchemrxiv.org |

Rhodium-Catalyzed C-H Alkylation

Rhodium catalysts, in combination with the 8-aminoquinoline directing group, have enabled the alkylation of C-H bonds in aromatic amides with various alkenes. researchgate.netoup.com This hydroarylation reaction is applicable to a range of alkenes, including acrylic esters, styrenes, and dihydrofurans. oup.com A notable feature of this reaction is the unusual endo-hydroarylation observed with norbornene derivatives, which occurs with high selectivity. oup.com The addition of a carboxylic acid has been shown to dramatically improve both the reactivity and selectivity of the reaction. oup.com

Furthermore, rhodium(III) catalysts have been utilized for the C(sp³)–H alkylation of 8-methylquinolines in aqueous media, showcasing the versatility of this catalytic system. rsc.orgacs.org These reactions can proceed with high regioselectivity, leading to monomethylated products. acs.org Mechanistic studies suggest that these reactions may proceed through a five-membered rhodacycle intermediate and that the C-H bond cleavage is likely the rate-determining step. acs.org

| Catalyst | Reactants | Product | Key Feature |

| [RhCpCl₂]₂ | Aromatic amides with 8-aminoquinoline directing group, Alkenes | Alkylated aromatic amides | High reactivity and selectivity, especially with carboxylic acid additive. oup.com |

| [RhCpCl₂]₂ | 8-Methylquinolines, Allylic alcohols | γ-Quinolinyl carbonyl compounds | Reaction proceeds in aqueous media. rsc.org |

| [RhCp*Cl₂]₂ | 8-Methylquinolines, Organoboron reagents | Monomethylated 8-methylquinolines | High regioselectivity for C(sp³)–H methylation. acs.org |

β-Arylation of Carboxylic Acid Derivatives

The 8-aminoquinoline directing group has proven to be highly effective in facilitating the β-arylation of carboxylic acid derivatives. This transformation allows for the introduction of an aryl group at the β-position of a carboxylic acid, a valuable modification in medicinal chemistry and materials science.

Palladium-catalyzed methods have been developed for the diastereoselective arylation of various amino acid derivatives, such as those derived from phenylalanine, lysine, and leucine. nih.gov For example, a phenylalanine derivative can be arylated with 2-iodothiophene (B115884) to yield a single diastereomer. nih.gov The directing group can subsequently be removed to provide the desired protected amino acid. nih.gov

Chemoenzymatic β-Specific Methylene (B1212753) C(sp³)–H Deuteration

A significant advancement in synthetic chemistry involves the use of an 8-aminoquinoline directing group for the specific deuteration of aliphatic carboxylic acids. Deuterium-labeled compounds are crucial in mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. A novel one-pot chemoenzymatic reaction enables the β-specific deuteration of methylene C(sp³)–H bonds using deuterium (B1214612) oxide (D₂O) as the deuterium source. rsc.org

This process is a prime example of the utility of the 8-aminoquinoline scaffold. rsc.org The carboxylic acid substrate is first amidated with 8-aminoquinoline. researchgate.net This amide then serves as a substrate for a palladium-catalyzed C-H activation and deuteration cycle. rsc.org The key innovation is the combination of chemical and enzymatic catalysts in a single reaction vessel. rsc.orgresearchgate.net

Key Features of the Chemoenzymatic Deuteration Process

| Catalyst Type | Specific Catalyst/Component | Role in Reaction |

| Directing Group | 8-Aminoquinoline (8-AQ) | Forms an amide with the carboxylic acid to direct the metal catalyst to the β-methylene position. |

| Chemical Catalyst | Palladium (Pd) | Catalyzes the C-H activation and insertion of deuterium. |

| Co-Catalyst | Borate | Facilitates the catalytic cycle. |

| Enzymatic Catalyst | Lipase (B570770) | Catalyzes the final hydrolysis step to cleave the 8-AQ directing group, regenerating the deuterated carboxylic acid. |

| Deuterium Source | Deuterium Oxide (D₂O) | Provides the deuterium atoms for the labeling. |

This method is distinguished by its high chemo- and regioselectivity, yielding highly deuterated products under mild conditions. rsc.org It avoids the use of harsh reagents like strong acids or bases, aligning with the principles of green chemistry. rsc.org The protocol is robust enough for gram-scale synthesis and has been applied to produce deuterated versions of drug molecules. researchgate.net

Applications in Medicinal Chemistry Scaffold Development

The quinoline core, and specifically the quinoline-3-carboxylic acid motif, is a well-established scaffold for the development of therapeutic agents. nih.gov This structural framework is present in compounds with a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties. nih.gov The 8-aminoquinoline moiety is also a key component in antimalarial drugs like primaquine (B1584692) and tafenoquine. wikipedia.org

By combining the 8-aminoquinoline group with other biologically active fragments, researchers can create hybrid molecules with potentially enhanced or novel therapeutic activities. For instance, derivatives of 8-aminoquinoline have been conjugated with 1,2,3-triazole moieties to produce compounds with significant antimicrobial activity against various pathogenic bacterial and fungal strains. researchgate.net Similarly, amides formed between 8-aminoquinoline and triterpenoic acids (oleanonic and ursonic acid) have been synthesized, merging the known anticancer and antiviral properties of triterpenoids with the versatile chemical properties of the aminoquinoline group. mdpi.com The 8-aminoquinoline part of these molecules can also act as a chelator for transition metals, which may enhance their biological effects or open new avenues for C-H activation on the complex triterpenoid (B12794562) core. mdpi.com

Examples of 8-Aminoquinoline Derivatives in Medicinal Chemistry

| Derivative Class | Target Application | Research Finding | Citation |

| Quinoline-1,2,3-triazole hybrids | Antimicrobial | A synthesized library of 20 novel compounds showed promising activity against Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |

| Triterpenoic acid amides | Anticancer, Antiviral | Synthesis of 8-aminoquinoline amides of oleanonic and ursonic acids, known for their anticancer and antiviral activities. | mdpi.com |

| Quinoline-2-carboxamides | Protein Kinase Inhibition | Derivatives of 8-hydroxy-quinoline-7-carboxylic acid were identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy. | researchgate.net |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase Inhibition | Identified as among the most active inhibitors of protein kinase CK2, with IC50 values in the low micromolar range. | nih.gov |

Utility in Sensor Development and Biological Probes

Derivatives of 8-aminoquinoline are widely used in the development of fluorescent sensors, particularly for the detection of zinc ions (Zn²⁺). mdpi.com Zinc is a vital metal ion in numerous biological processes, and fluorescent probes are essential tools for studying its distribution and function in living systems. The 8-aminoquinoline scaffold is ideal for this purpose due to its inherent fluorescence, ability to chelate metal ions, good membrane permeability, and biocompatibility. mdpi.com

The sensing mechanism is typically based on an internal charge transfer (ICT) process. The 8-amidoquinoline derivative acts as a fluorophore that chelates the Zn²⁺ ion. This binding event restricts electron movement and enhances the rigidity of the molecule, leading to a significant increase in fluorescence intensity. mdpi.comscispace.com This "turn-on" fluorescence provides a clear signal for the presence of the target ion. mdpi.com

Researchers have made numerous modifications to the basic 8-aminoquinoline structure to improve its properties as a sensor. For example, introducing a carboxylic acid group can enhance water solubility, making the probe more suitable for use in aqueous biological environments. mdpi.com The high affinity and selectivity of these probes for Zn²⁺ over other biologically relevant metal ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ make them highly valuable for biological applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIULENMBMXJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291185 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-58-1 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Aminoquinoline 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies focus on the construction of the 8-aminoquinoline-3-carboxylic acid scaffold. These methods often involve the initial synthesis of a substituted quinoline (B57606) ring, followed by modifications to introduce the amino and carboxylic acid groups at the desired positions.

A primary route to obtaining this compound is through the chemical reduction of its corresponding nitro precursor, 8-nitroquinoline-3-carboxylic acid. This method leverages the well-established chemistry of nitro group reduction, which can be achieved using various reducing agents.

The synthesis begins with the creation of the 8-nitroquinoline (B147351) core. A common approach is the nitration of a quinoline precursor. For instance, the nitration of quinoline itself yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which must then be separated. wikipedia.org A more direct approach involves the Skraup reaction, a classic method for quinoline synthesis.

Once the 8-nitroquinoline-3-carboxylic acid precursor is obtained, the critical step is the selective reduction of the nitro group to an amino group without affecting the carboxylic acid or the quinoline ring system. Standard reduction methods, such as using tin powder in the presence of hydrochloric acid, are effective for converting an 8-nitroquinoline to an 8-aminoquinoline (B160924). wikipedia.org Other reducing agents like borane (B79455) complexes (e.g., BH3·THF) are known to selectively reduce carboxylic acids, but careful selection of reagents is necessary to target the nitro group instead. researchgate.netyoutube.com The general transformation is outlined in the scheme below.

Reaction Scheme: Reduction of 8-Nitroquinoline-3-carboxylic acid

Specific reaction conditions, such as the choice of reducing agent and solvent, are critical for achieving high yields and purity.

Several general synthetic routes are employed to produce the quinoline-3-carboxylic acid core structure. These methods provide access to a wide range of substituted quinolines that can be further modified.

One prominent method involves the reaction of acetanilides with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to form 2-chloroquinoline-3-carbaldehydes. tandfonline.com These aldehydes can then be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids using an oxidizing agent like silver nitrate (B79036) in an alkaline medium. tandfonline.com The 2-chloro substituent can subsequently be removed or replaced.

Another approach is the palladium-catalyzed carbonylation of functionalized quinolines, such as 2,3-dichloroquinoline. google.com This process involves hydrolysis of the resulting diester and selective decarboxylation to yield the desired quinoline-3-carboxylic acid. google.com

The Doebner reaction, specifically a three-component hydrogen-transfer variant, allows for the synthesis of substituted quinolines from anilines, pyruvic acid, and aldehydes under acidic conditions, offering a pathway to quinoline-4-carboxylic acids, a structurally related class of compounds. acs.org

Synthesis of this compound Derivatives

The functional groups of this compound—the amino group, the carboxylic acid, and the quinoline nitrogen—serve as handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group of this compound can be readily converted into esters and amides. These derivatives are typically synthesized from the corresponding nitro precursor, 8-nitroquinoline-3-carboxylic acid, which is first activated and then reacted with an alcohol or amine, followed by reduction of the nitro group. researchgate.net

Benzyl (B1604629) Esters: Formed by the reaction of the activated carboxylic acid with benzyl alcohol.

Benzyl Amides and Anilides: Synthesized by reacting the activated carboxylic acid with benzylamine (B48309) or a substituted aniline, respectively. researchgate.net The resulting amides, particularly anilides, have been found to be more chemically stable than the corresponding benzyl esters and amides. researchgate.net

A general procedure for amide formation involves converting the carboxylic acid to a more reactive acyl chloride, often using oxalyl chloride or thionyl chloride. mdpi.comnih.gov This acyl chloride is then reacted with the desired amine in the presence of a base like triethylamine (B128534) to yield the amide. mdpi.com

Table 1: Synthesis of Amide Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 8-Nitroquinoline-3-carboxylic acid | Benzylamine, then reduction | Benzyl Amide | researchgate.net |

| 8-Nitroquinoline-3-carboxylic acid | Aniline, then reduction | Anilide | researchgate.net |

Quaternization involves the alkylation of the N-1 nitrogen atom of the quinoline ring. In studies with the related 5-aminoquinoline-3-carboxylic acid derivatives, N-1 alkylation using alkyl halides leads to the formation of 1-substituted-1,5-dihydroquinoline-5-iminium salts. researchgate.net This reaction transforms the neutral quinoline into a positively charged quaternary ammonium (B1175870) compound. However, the 8-amino derivative has been observed to be relatively indifferent to this N-1 alkylation reaction under similar conditions. researchgate.net

Instead of undergoing quaternization at the ring nitrogen, the 8-amino group of this compound derivatives can be methylated. researchgate.net Reaction with an alkylating agent like methyl iodide does not lead to N-1 alkylation but instead results in the methylation of the exocyclic amino group, yielding the 8-dimethylamino derivative. researchgate.net This indicates a higher nucleophilicity of the 8-amino group compared to the ring nitrogen under these specific reaction conditions.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 8-Nitroquinoline-3-carboxylic acid |

| 5-Nitroquinoline |

| 8-Nitroquinoline |

| 2-Chloroquinoline-3-carbaldehyde |

| 2-Chloroquinoline-3-carboxylic acid |

| Silver nitrate |

| Phosphorus oxychloride |

| Dimethylformamide |

| 2,3-Dichloroquinoline |

| Palladium |

| Aniline |

| Pyruvic acid |

| Benzyl alcohol |

| Benzylamine |

| Oxalyl chloride |

| Thionyl chloride |

| Triethylamine |

| 1-Substituted-1,5-dihydroquinoline-5-iminium salt |

| Methyl iodide |

| 8-Dimethylaminoquinoline-3-carboxylic acid |

| Tin |

| Hydrochloric acid |

| BH3·THF |

β-Substituted Vinyl Acetic Acids

A general procedure for the synthesis of α-substituted vinyl acetic acids, which can serve as precursors, involves the use of a strong base like lithium diisopropylamide (LDA). rsc.org In a typical reaction, 3-butenoic acid is treated with LDA in tetrahydrofuran (B95107) (THF) at low temperatures. This deprotonation is followed by the addition of an alkylating agent, leading to the formation of the desired α-substituted vinyl acetic acid. rsc.org The products are obtained in yields ranging from 28% to 78% after purification by column chromatography. rsc.org

γ-Substituted Vinylacetic Acids

The synthesis of γ-substituted vinylacetic acids can be achieved through a Knoevenagel-type condensation. rsc.org This method involves the reaction of an aldehyde with malonic acid in the presence of a base such as piperidine (B6355638) and acetic acid in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org The reaction mixture is heated to facilitate the condensation and subsequent decarboxylation, affording the γ-substituted vinylacetic acids in yields between 56% and 82%. rsc.org

8-Aminoquinoline Amides of Triterpenoic Acids (e.g., Ursonic and Oleanonic Acid)

A common method for preparing 8-aminoquinoline amides of triterpenoic acids, such as ursonic and oleanonic acid, involves a two-step process. mdpi.com First, the triterpenoic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM). mdpi.comrsc.org The resulting acyl chloride is then reacted with 8-aminoquinoline in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This amidation reaction yields the desired 8-aminoquinoline amides. For instance, the 8-aminoquinoline amides of 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid have been synthesized with yields of 80% and 84%, respectively. mdpi.com

Table 1: Synthesis of 8-Aminoquinoline Amides of Triterpenoic Acids

| Triterpenoic Acid Derivative | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-oxo-olean-12-en-28-oic acid | 1. (COCl)₂, DCM; 2. 8-aminoquinoline, Et₃N, DMAP, DCM | 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | 80 | mdpi.com |

5-Oxo-pyrrolidine-3-carboxylic Acid Derivatives

Derivatives of 5-oxopyrrolidine-3-carboxylic acid can be synthesized from the reaction of an acetohydrazide with aromatic aldehydes and succinic anhydride. researchgate.net Another approach involves the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water to produce 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate can be further modified, for example, by esterification with methanol (B129727) in the presence of sulfuric acid. nih.gov

N-Acyl-Boc-Carbamates from 8-Aminoquinoline Amides

A two-step procedure has been developed for the transamidation of 8-aminoquinoline amides, which are often used as directing groups in C-H functionalization reactions. nih.govdiva-portal.org In this method, the 8-aminoquinoline amide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (DMAP) to form an N-acyl-Boc-carbamate intermediate. nih.govdiva-portal.org This activated intermediate is sufficiently reactive to undergo aminolysis with various amines without the need for additional catalysts. nih.govdiva-portal.org This strategy provides access to a range of amide derivatives in good to high yields. nih.govdiva-portal.org An efficient one-pot transamidation of 8-aminoquinoline amides has also been reported, where the Boc protection activates the amide C(acyl)-N bond, facilitating a palladium-catalyzed reaction. nih.gov

8-Carboxamidoquinolines

The synthesis of 8-carboxamidoquinolines can be achieved through the condensation of 8-aminoquinoline with various carboxylic acids or their activated derivatives. For instance, N,N′-bis(8-quinolyl)malondiamide has been prepared and studied for its fluorescent sensing properties. rsc.org Another approach involves the reaction of 8-aminoquinoline with protected amino acids. For example, Boc-protected glycine, β-alanine, or γ-aminobutyric acid can be condensed with 8-aminoquinoline, followed by deprotection to yield the corresponding 8-carboxamidoquinoline derivatives. nih.gov The introduction of various carboxamide groups into the 8-aminoquinoline molecule is a strategy to improve properties like water solubility and cell permeability for applications such as fluorescent probes. nih.gov

Quinoline-based Fluorescence Sensors

8-Aminoquinoline and its derivatives are important scaffolds for the development of fluorescent sensors for metal ions. researchgate.net The synthesis of these sensors often involves the modification of the 8-amino group or other positions on the quinoline ring. For example, a bis-amide tetradentate ligand, N,N′-bis(8-quinolyl)malondiamide (H₂qma), was synthesized and its fluorescent sensitivity towards transition metal ions like Cu(II), Co(II), Ni(II), and Mn(II) was investigated. rsc.org Another example is the design and synthesis of a fluorescent sensor for Fe³⁺ by chemically modifying the quinoline fluorescent group. mdpi.com The general structure of these sensors often involves a receptor group at the 8-position that can selectively bind to a target analyte, leading to a change in the fluorescence properties of the quinoline core. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| β-Substituted Vinyl Acetic Acids |

| γ-Substituted Vinylacetic Acids |

| Ursonic Acid |

| Oleanonic Acid |

| 5-Oxo-pyrrolidine-3-carboxylic Acid |

| N-Acyl-Boc-Carbamates |

| 8-Carboxamidoquinolines |

| 3-butenoic acid |

| lithium diisopropylamide |

| tetrahydrofuran |

| malonic acid |

| piperidine |

| dimethyl sulfoxide |

| oxalyl chloride |

| dichloromethane |

| triethylamine |

| 4-dimethylaminopyridine |

| 3-oxo-olean-12-en-28-oic acid |

| 3-oxo-urs-12-en-28-oic acid |

| N-(4-aminophenyl)acetamide |

| itaconic acid |

| di-tert-butyl dicarbonate |

| N,N′-bis(8-quinolyl)malondiamide |

| glycine |

| β-alanine |

Directed C-H Activation in Synthesis

Directed C-H activation strategies utilizing the 8-aminoquinoline (AQ) auxiliary have revolutionized the synthesis of complex organic molecules by allowing for the direct functionalization of otherwise inert C-H bonds. This bidentate directing group forms a stable five-membered palladacycle intermediate, which facilitates a range of transformations at specific C(sp²)-H and C(sp³)-H bonds. researchgate.netresearchgate.net

Palladium-Catalyzed C(sp³)-H Functionalization with Carboxylic Acid Directing Groups

The 8-aminoquinoline (AQ) moiety serves as a highly effective bidentate directing group for palladium-catalyzed C-H functionalization reactions. researchgate.netnih.govacs.org This strategy has been successfully applied to the arylation, alkenylation, and alkynylation of unactivated β-C(sp³)-H bonds of alkyl carboxamides. nih.govacs.org The use of a C₅-iodinated 8-aminoquinoline auxiliary in conjunction with a BINOL ligand has been shown to induce enantioselectivity in the arylation of alkyl carboxamides with aryl iodides. nih.govacs.org Similarly, a C₅-aryl substituted 8-aminoquinoline auxiliary can facilitate enantioselective alkenylation and alkynylation of benzylic C(sp³)-H bonds. nih.govacs.org

The versatility of the AQ directing group is further demonstrated in the functionalization of proline derivatives, where stereospecific palladium-catalyzed C3 alkenylation and alkynylation have been achieved. chemrxiv.org This method allows for the introduction of a wide range of vinyl iodides and a TIPS-protected alkynyl bromide to the pyrrolidine (B122466) scaffold. chemrxiv.org Importantly, methods for the removal of the 8-aminoquinoline auxiliary have been developed, providing access to both cis- and trans-configured carboxylic acid building blocks. chemrxiv.orgnih.gov

Recent advancements have also focused on improving the sustainability of these reactions. For instance, palladium-catalyzed C(sp³)–H functionalization of unactivated 8-aminoquinoline amides has been successfully carried out in deep eutectic solvents (DESs), eliminating the need for silver salt additives and allowing for catalyst reuse. colab.ws

Table 1: Examples of Palladium-Catalyzed C(sp³)-H Functionalization using 8-Aminoquinoline Directing Group

| Substrate Type | Reagents | Product Type | Key Features |

| Alkyl carboxamides | Aryl iodides, Pd catalyst, C₅-iodinated AQ, BINOL ligand | Enantiomerically enriched β-arylated carboxamides | High enantioselectivity nih.govacs.org |

| 3-Arylpropanamides | Vinyl/alkynyl bromides, Pd catalyst, C₅-aryl substituted AQ | Enantiomerically enriched alkenylated/alkynylated products | Access to chiral building blocks nih.govacs.org |

| Proline derivative | Vinyl iodides/alkynyl bromide, Pd catalyst, AQ group | C3-alkenylated/alkynylated proline derivatives | Stereospecific functionalization chemrxiv.org |

| Aliphatic amides | Aryl halides, Pd catalyst | β-Arylated aliphatic amides | Use of sustainable deep eutectic solvents colab.ws |

Copper-Promoted C5-Bromination of 8-Aminoquinoline Amides

An efficient and practical method for the selective C5-bromination of 8-aminoquinoline amides has been developed using a copper-promoted reaction. nih.govbeilstein-journals.orgresearchgate.net This process utilizes alkyl bromides as the brominating agents and proceeds smoothly in dimethyl sulfoxide (DMSO) under an air atmosphere, eliminating the need for external oxidants. nih.govbeilstein-journals.orgresearchgate.net The reaction demonstrates excellent site selectivity, a broad substrate scope encompassing both aromatic and aliphatic amides, and provides good to excellent yields. nih.govbeilstein-journals.orgresearchgate.net Both activated and unactivated alkyl bromides can be employed as the halogenation source. nih.govbeilstein-journals.org

The reaction is typically carried out using copper(II) acetate (B1210297) dihydrate (Cu(OAc)₂·H₂O) as the catalyst and potassium carbonate (K₂CO₃) as a base. researchgate.net This methodology offers a significant advantage over previous methods that required harsher conditions or more specialized reagents. beilstein-journals.org The scalability of this reaction has also been demonstrated, highlighting its potential for practical applications. beilstein-journals.org

Table 2: Copper-Promoted C5-Bromination of 8-Aminoquinoline Amides

| Catalyst | Brominating Agent | Solvent | Key Features |

| Cu(OAc)₂·H₂O | Alkyl bromides (activated and unactivated) | DMSO | High site selectivity, broad substrate scope, excellent yields, no external oxidant required. nih.govbeilstein-journals.orgresearchgate.net |

Copper-Catalyzed C(sp³)–H/N–H Cross-Dehydrogenative Coupling

Copper-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the formation of C-N bonds. nih.govnih.gov This methodology has been successfully applied to the N-arylation of sulfoximines using 8-aminoquinoline-derived benzamides. nih.gov The reaction proceeds in high yield and is scalable. Mechanistic studies suggest the involvement of an organometallic pathway, with the C-H bond cleavage being the likely rate-determining step. nih.gov

In a broader context, copper-catalyzed, aminoquinoline-assisted amination of β-C(sp²)-H bonds of benzoic acid derivatives has been reported. acs.org This reaction uses either Cu(OAc)₂ or (CuOH)₂CO₃ as the catalyst and aerial oxygen as the terminal oxidant. A key advantage of this method is its exceptional generality with respect to the amine coupling partner. A wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as various heterocycles, are competent coupling partners. acs.org

Table 3: Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

| Coupling Partners | Catalyst | Oxidant | Product | Key Features |

| 8-Aminoquinoline-derived benzamides and sulfoximines | Copper catalyst | Not specified | N-arylated sulfoximines | High yield, scalable, involves an organometallic pathway. nih.gov |

| Benzoic acid derivatives and various amines | Cu(OAc)₂ or (CuOH)₂CO₃ | Air (O₂) | Aminated benzoic acid derivatives | Exceptionally broad amine scope, operationally simple. acs.org |

Transition Metal-Free Decarboxylative C4 Selective C-H Difluoroarylmethylation

A novel and efficient method for the C4 selective C-H difluoroarylmethylation of 8-aminoquinolines has been developed under transition-metal-free conditions. rsc.orgresearchgate.net This reaction proceeds via a decarboxylative pathway in simple aqueous conditions, providing a direct route to construct a difluoromethylene linker between (hetero)aromatic rings. Initial mechanistic investigations point towards a radical coupling mechanism being involved in this selective C-H functionalization. rsc.org This approach is significant as it avoids the use of often expensive and toxic transition metals, contributing to a more sustainable synthetic strategy.

Table 4: Transition Metal-Free Decarboxylative C4 Selective C-H Difluoroarylmethylation

| Substrate | Reagent | Conditions | Key Features |

| 8-Aminoquinolines | Difluoroarylacetic acids | Aqueous, transition-metal-free | C4 selective difluoroarylmethylation, radical coupling mechanism, sustainable. rsc.orgresearchgate.net |

Strategies for Aliphatic Carboxylic Acid Functionalization

The 8-aminoquinoline (AQ) directing group has proven to be instrumental in the functionalization of aliphatic carboxylic acids. nih.govresearchgate.net Palladium-catalyzed methods have been developed for the arylation of unactivated β-methylene C(sp³)-H bonds of β-alanine derivatives, providing straightforward access to valuable β-aryl-β-amino acids. researchgate.net This regioselective functionalization is efficiently directed by the 8-aminoquinoline amide auxiliary. researchgate.net

Furthermore, the utility of the AQ directing group extends to the synthesis of complex natural product-like molecules. For instance, a synthetic route to chiral cyclobutane (B1203170) keto acids from myrtenal (B1677600) utilizes an 8-AQ-assisted vinylic C-H arylation as a key step. nih.govacs.org This strategy allows for the diversification of the myrtenal scaffold with various aryl and heteroaryl groups prior to a subsequent ring-opening ozonolysis to yield the target cyclobutane derivatives. nih.govacs.org

The removal of the 8-aminoquinoline directing group is a critical step for the practical application of these methodologies. nih.govresearchgate.net Various strategies have been developed for this purpose, including hydrolytic cleavage under basic conditions. acs.org A comprehensive guide to the removal of the 8-aminoquinoline auxiliary has been published, providing valuable insights for chemists. nih.gov Additionally, a one-pot transamidation of 8-aminoquinoline amides activated by a tertiary-butyloxycarbonyl group has been reported as an efficient removal method. mdpi.com

Table 5: Functionalization of Aliphatic Carboxylic Acids using 8-Aminoquinoline

| Substrate | Reaction Type | Reagents | Product | Significance |

| β-Alanine derivatives | β-C(sp³)-H arylation | Aryl halides, Pd catalyst | β-Aryl-β-amino acids | Access to valuable amino acid derivatives. researchgate.net |

| Myrtenal-derived amide | Vinylic C-H arylation | Aryl iodides, Pd(OAc)₂, AgOAc | Arylated bicyclic scaffold | Synthesis of chiral cyclobutane keto acids. nih.govacs.org |

Catalytic Applications and Mechanistic Investigations

Metal-Catalyzed C-H Bond Functionalization with 8-Aminoquinoline (B160924) Derivatives

The 8-aminoquinoline moiety is a powerful bidentate directing group that facilitates the selective activation of otherwise inert C-H bonds. rsc.orgnih.govnih.gov This chelation-assisted strategy has proven effective in a variety of nickel-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.com The development of these catalytic systems has been driven by the abundance and lower cost of nickel compared to precious metals like palladium and rhodium. nih.govrsc.org

Nickel catalysis has emerged as a potent tool for the functionalization of unactivated C(sp³)-H bonds, a challenging but highly desirable transformation in organic synthesis. rsc.orgnih.gov The use of 8-aminoquinoline as a directing group has been instrumental in achieving regioselectivity in these reactions. rsc.orgnih.gov Mechanistic studies have been crucial in understanding and optimizing these catalytic processes, shedding light on the nature of the active catalytic species and the key elementary steps involved. acs.orgresearchgate.net

In the realm of nickel-catalyzed C(sp³)-H functionalization directed by 8-aminoquinoline, carboxylic acids have been frequently employed as additives. It has been proposed that the carboxylate plays a significant role in the C-H activation step, potentially facilitating proton transfer. The addition of carboxylic acids can influence the reaction outcomes; however, in some optimized systems, their presence is not essential. acs.org For instance, the replacement of certain bases can obviate the need for carboxylic acid additives. The beneficial effects of carboxylic acids are thought to be multifaceted, including the potential stabilization of key intermediates. acs.org In some metallaphotoredox catalytic systems, carboxylic acids can act as adaptive functional groups, stabilizing nickel oxidative addition complexes and activating otherwise dormant nickel species. acs.org

Mechanistic investigations into 8-aminoquinoline-directed, nickel-catalyzed C(sp³)-H arylation have identified paramagnetic Ni(II) species as key players. acs.orgresearchgate.net Contrary to some initial proposals of diamagnetic intermediates, studies have shown that paramagnetic complexes are involved in the crucial C-H activation step. researchgate.net

A significant proposed intermediate and resting state in these catalytic cycles is a paramagnetic nickel carboxylate complex, such as [AQpiv]Ni(O2CtBu). While these species were initially speculative, the reaction of the high-spin Ni(II) complex Ni([AQpiv]-κN,N)₂ with tBuCO₂H led to the formation of the insoluble complex {[AQpiv]Ni(O₂CtBu)}₂. Dissolving this complex in donor solvents generates a new paramagnetic intermediate, assigned as [AQpiv]Ni(O₂CtBu)L, which exists in equilibrium with its precursors. This represents the first isolated example of the proposed catalytically relevant nickel carboxylate intermediate prior to C-H activation. The catalyst resting state can be influenced by the reaction conditions, with complexes like Ni([AQpiv]-κN,N)₂ and its functionalized analogs being observed under specific circumstances. acs.org

Table 1: Key Nickel Complexes in 8-Aminoquinoline-Directed C-H Functionalization

| Complex | Formula | Role in Catalysis | Magnetic Property |

| Ni([AQpiv]-κN,N)₂ | Ni([C₉NH₆NCOtBu]-κN,N)₂ | Precursor, Resting State | Paramagnetic (High-spin Ni(II)) |

| {[AQpiv]Ni(O₂CtBu)}₂ | {[C₉NH₆NCOtBu]Ni(O₂CtBu)}₂ | Insoluble Precursor | Paramagnetic |

| [AQpiv]Ni(O₂CtBu)L | [C₉NH₆NCOtBu]Ni(O₂CtBu)L | Proposed Intermediate | Paramagnetic |

| Ni(C₉NH₆NCOCMe₂CH₂-κN,N,C)PR₃ | Ni(C₉NH₆NCOCMe₂CH₂-κN,N,C)PR₃ | Product of C-H Activation | Not specified |

Data compiled from studies on nickel-catalyzed C-H functionalization.

The choice of base can have a profound impact on the efficiency of 8-aminoquinoline-directed nickel-catalyzed C-H functionalization. acs.org The commonly used base, sodium carbonate (Na₂CO₃), has been found to impede the catalytic process. acs.org Mechanistic studies revealed that when Na₂CO₃ is used, the rate-determining step for C-H functionalization appears to be the deprotonation of the 8-aminoquinoline amide and its subsequent binding to the nickel center. acs.org Furthermore, the carbonate anion can lead to the formation of a deleterious, NMR-inactive, low-energy off-cycle resting state, thereby hindering catalysis. acs.org

In contrast, replacing Na₂CO₃ with a stronger base like sodium tert-butoxide (NaOtBu) leads to significantly improved catalytic turnovers under milder conditions. acs.org The use of NaOtBu can also eliminate the need for carboxylic acid and phosphine (B1218219) additives, simplifying the reaction system. acs.org In other nickel-catalyzed reactions, such as the annulation of ortho-fluoro aromatic carboxylic acids, magnesium tert-butoxide (Mg(OtBu)₂) was found to be superior to both KOtBu and NaOtBu, although the precise role of the magnesium cation is not fully understood. oup.com

The mechanism of the C-H bond cleavage step in these nickel-catalyzed reactions has been a subject of detailed investigation. acs.orgyoutube.comacs.org For the 8-aminoquinoline-directed C(sp³)-H functionalization, Hammett analysis using electronically varied aryl iodides suggests a concerted oxidative addition mechanism for the C-H functionalization step. acs.org This finding is further supported by Density Functional Theory (DFT) calculations. acs.org In a concerted mechanism, the C-H bond breaks and the new Ni-C and Ni-H bonds form in a single transition state. youtube.com This is one of several pathways by which oxidative addition can occur, with other possibilities including SN2-type and radical mechanisms, depending on the nature of the metal, ligands, and substrate. youtube.com

In the context of organometallic chemistry, interactions between a metal center and a C-H bond are of great interest. These can be broadly classified as agostic and anagostic interactions. pnas.org

Agostic interactions are three-center, two-electron bonds where a C-H bond donates electron density to a metal center. pnas.org They are characterized by short metal-hydrogen distances (typically 1.8–2.3 Å) and acute M-H-C angles (around 90–140°). pnas.org Spectroscopically, a key feature is a reduced ¹JCH coupling constant in NMR. pnas.org These interactions are considered to be stabilizing and can be precursors to C-H bond activation. researchgate.netnih.gov

Anagostic interactions , on the other hand, are generally considered to be weaker, primarily electrostatic interactions. pnas.orgacs.org They are characterized by longer metal-hydrogen distances (2.3–3.0 Å) and larger M-H-C angles (110–170°). pnas.orgnih.gov Historically viewed as repulsive, recent computational studies have shown that they can have a stabilizing component, particularly at longer distances, arising from attractive Coulomb forces and even a degree of covalent character. acs.org

In the study of Ni(II) complexes relevant to C-H functionalization, such as the four-coordinate disphenoidal high-spin complex Ni([AQpiv]-κN,N)₂, short anagostic Ni--tBu hydrogen interactions were excluded. The distinction is crucial, as agostic interactions imply a degree of covalent bonding and are often invoked in the initial stages of C-H bond cleavage, while anagostic interactions are considered non-covalent. pnas.orgresearchgate.net The chameleon-like nature of these interactions, with the potential for a transition between agostic (attractive) and anagostic (repulsive) character, adds a layer of complexity to understanding the behavior of these nickel complexes. acs.org

Table 2: Comparison of Agostic and Anagostic Interactions

| Feature | Agostic Interaction | Anagostic Interaction |

| Nature of Interaction | 3-center, 2-electron covalent | Primarily electrostatic, may have some covalent character |

| M-H Distance | ~1.8–2.3 Å | ~2.3–3.0 Å |

| M-H-C Angle | ~90–140° | ~110–170° |

| ¹H NMR Chemical Shift | Upfield shift | Downfield shift |

| ¹JCH Coupling Constant | Significantly reduced | Less affected |

This table summarizes the general characteristics distinguishing agostic and anagostic interactions based on structural and spectroscopic data. pnas.org

Palladium-Catalyzed C-H Functionalization

The 8-aminoquinoline moiety is a powerful bidentate directing group that has been instrumental in advancing palladium-catalyzed C-H activation and functionalization. Its ability to form stable five-membered palladacycle intermediates allows for high regioselectivity in various transformations.

The 8-aminoquinoline auxiliary has proven effective in the palladium-catalyzed β-arylation of carboxylic acid derivatives. nih.gov This method allows for the functionalization of sp3 C-H bonds, which is traditionally more challenging than the activation of sp2 C-H bonds. nih.gov Specifically, for the arylation of secondary sp3 C-H bonds, the 8-aminoquinoline auxiliary is particularly useful. nih.gov

The reaction typically employs a palladium acetate (B1210297) catalyst, an aryl iodide as the coupling partner, and a base such as cesium phosphate (B84403) (Cs₃PO₄) in a suitable solvent like tert-amyl alcohol. nih.gov This system demonstrates high selectivity for the β-position of the alkyl chain in the carboxylic acid derivative. nih.gov For instance, butyric acid derivatives can be successfully arylated with both electron-rich and electron-poor aryl iodides in good yields. nih.gov

Furthermore, this methodology has been applied to the arylation of amino acid derivatives. For example, phthaloyl-protected alanine (B10760859) amides can be arylated using this system, with toluene (B28343) as the solvent and cesium acetate as the base leading to high conversion. nih.gov The versatility of this approach is highlighted by its ability to tolerate various functional groups. nih.gov

A key aspect of this catalytic cycle is the formation of a palladacycle intermediate, which has been isolated and characterized by X-ray crystallography, providing valuable mechanistic insights. nih.gov

Table 1: Palladium-Catalyzed β-Arylation of Carboxylic Acid Derivatives using 8-Aminoquinoline Auxiliary

| Substrate | Aryl Iodide | Product | Yield (%) |

| Butyric acid derivative | p-Methoxyiodobenzene | β-(p-Methoxyphenyl)butyric acid derivative | Good |

| Butyric acid derivative | 3-Bromoiodobenzene | β-(3-Bromophenyl)butyric acid derivative | Good |

| Phthaloyl protected alanine amide | 3,4-Dimethyliodobenzene | Arylated alanine derivative | High Conversion |

| Phthaloyl protected alanine amide | 4-Chloroiodobenzene | Arylated alanine derivative | High Conversion |

Data sourced from multiple studies on β-arylation. nih.gov

While direct search results on the chemoenzymatic deuteration of 8-aminoquinoline-3-carboxylic acid with lipase (B570770) are not prevalent, the broader context of C-H functionalization using the 8-aminoquinoline directing group suggests possibilities for such applications. The selective activation of C-H bonds provides a strategic position for introducing deuterium (B1214612) labels. Future research may explore the integration of enzymatic processes with the established C-H activation methodologies to achieve selective deuteration.

While 8-aminoquinoline itself acts as a strong directing group, the concept of ligand-enabled C-H arylation offers an alternative strategy, particularly for substrates where installing an exogenous directing group is not ideal. In these cases, pyridine-type ligands can facilitate the palladium-catalyzed β-C(sp3)–H arylation of α-amino acids without the need for a separate directing group. nih.govnih.gov

This approach relies on the ability of the ligand to accelerate the C-H activation step. nih.gov Although this method circumvents the use of 8-aminoquinoline as a directing group on the substrate, the principles of ligand acceleration are relevant to the broader field of C-H functionalization. nih.gov The development of these ligand-based systems has been crucial for expanding the scope of C-H arylation reactions. nih.govnih.gov

Rhodium-Catalyzed C-H Alkylation of Aromatic Amides

The 8-aminoquinoline directing group is also effectively utilized in rhodium-catalyzed C-H functionalization reactions. A notable application is the C-H alkylation at the ortho position of N-8-aminoquinolinyl aromatic amides with maleimides. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have elucidated the reaction mechanism, which proceeds through several key steps: nih.gov

Deprotonation of the NH amide proton.

Oxidative addition of the ortho C-H bond to the rhodium center.

Migratory insertion of the maleimide.

Reductive elimination to form the C-C bond.

Protonation.

The oxidative addition step has been identified as the turnover-determining transition state, while the formation of an Rh(I)-complex after N-H deprotonation is the turnover-determining intermediate. nih.gov A key finding from these mechanistic studies is the critical role of the change in the oxidation state of the rhodium catalyst in dictating the reaction pathway. nih.gov

Indium(III) Trifluoromethanesulfonate (B1224126) Catalysis for Amidation

Indium(III) trifluoromethanesulfonate has emerged as an efficient catalyst for the direct amidation of carboxylic acids with amines, including the synthesis of amides derived from 8-aminoquinoline. researchgate.net This method provides a straightforward route to a variety of functionalized amides under relatively mild conditions. researchgate.net

The reaction is typically carried out in dry tetrahydrofuran (B95107) (THF) under reflux. researchgate.net A wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, can be successfully coupled with amines to produce structurally diverse amides in moderate to good yields. researchgate.netresearchgate.net This protocol is also applicable to the synthesis of amides from protected amino acids, yielding biocompatible products that can serve as substrates for further organic transformations, such as C-H functionalization reactions. researchgate.netresearchgate.net

Auxiliary Removal and Derivatization Post-Catalysis

A critical aspect of using directing groups in synthesis is their efficient removal after the desired transformation has been achieved. The 8-aminoquinoline auxiliary, while highly effective, can be challenging to remove under certain conditions. nih.gov

Several strategies have been developed for the cleavage of the 8-aminoquinoline amide bond. One common method involves hydrolysis under basic conditions, which can regenerate the carboxylic acid. nih.gov For instance, a phenylpropionic acid derivative was successfully obtained through base hydrolysis of the corresponding 8-aminoquinoline amide. nih.gov

Another innovative approach involves a one-pot transamidation of 8-aminoquinoline amides. mdpi.com This method utilizes tert-butyloxycarbonyl (Boc) protection of the amide to activate the C(acyl)–N bond. mdpi.com The Boc group twists the geometry of the amide, lowering its resonance energy and facilitating a palladium-catalyzed transamidation with various aryl and alkyl amines in excellent yields. mdpi.com This strategy offers a mild and user-friendly alternative for removing the 8-aminoquinoline auxiliary. mdpi.com

Furthermore, practical routes for the deprotection of N-acylated 8-aminoquinolines have been developed. ibs.re.kr For instance, facile deprotection of practical amidating groups can be achieved under mild palladium-catalyzed transfer hydrogenation conditions. ibs.re.kr

The ability to efficiently remove or derivatize the 8-aminoquinoline auxiliary is crucial for its practical application in the synthesis of complex molecules. nih.gov

Reaction Kinetics and Selectivity Studies

The 8-aminoquinoline (AQ) moiety, particularly when incorporated into an amide structure derived from this compound, serves as a powerful bidentate directing group in a variety of metal-catalyzed C-H functionalization reactions. Understanding the kinetics and selectivity of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Hammett analysis has been instrumental in elucidating the electronic effects governing the rates of C-H activation and functionalization steps in reactions directed by the 8-aminoquinoline scaffold. These studies typically involve systematic variation of electronic substituents on either the directing group itself or one of the coupling partners.

In a different mechanistic study on Ni-catalyzed C(sp³)–H arylation, the electronic effect of substituents on the iodoarene coupling partner was examined. acs.orgchemrxiv.org A Hammett plot was constructed by correlating the initial reaction rates with the Hammett parameter (σ) for various para-substituted iodoarenes. The analysis yielded a linear correlation with a negative ρ value of –0.74. chemrxiv.org This negative value indicates that electron-donating groups on the aryl iodide accelerate the reaction, suggesting the buildup of positive charge at the ipso-carbon of the iodoarene in the transition state. This finding is consistent with a concerted oxidative addition mechanism for the C-H functionalization step. acs.orgchemrxiv.org

| Substituent (R) on Ar-I | Hammett Constant (σₚ) | Relative Initial Rate |

| NMe₂ | -0.83 | Increased |

| OMe | -0.27 | Increased |

| H | 0.00 | Baseline |

| CF₃ | 0.54 | Decreased |

Table 1. Hammett analysis data for the Ni-catalyzed arylation of an 8-aminoquinoline derivative with para-substituted iodoarenes, showing a ρ value of -0.74. chemrxiv.org

Investigations into the catalytic cycles of 8-aminoquinoline-directed reactions have identified several key intermediates and equilibrium processes that influence catalyst activity and stability. In Ni-catalyzed C(sp³)–H arylation, the deprotonated 8-aminoquinoline amide ligand, [AQpiv]⁻, reacts with nickel precursors to form catalytically relevant species. acs.org

For instance, the reaction of N-(quinolin-8-yl)pivalamide with NiCl₂(PPh₃)₂ after deprotonation yields the four-coordinate, high-spin Ni(II) complex, Ni([AQpiv]-κN,N)₂. acs.orgchemrxiv.org This complex exists in equilibrium with other species in solution. When reacted with carboxylic acids, it can form dinuclear paddle-wheel complexes like {[AQpiv]Ni(O₂CtBu)}₂. acs.orgchemrxiv.org The dissolution of this dinuclear species in donor solvents such as DMSO leads to an equilibrium mixture containing the monomeric adduct [AQpiv]Ni(O₂CtBu)L, the starting complex Ni([AQpiv])₂, and other nickel carboxylate species. acs.org

Furthermore, studies have shown that paramagnetic Ni(II) complexes are crucial for the C-H activation step and are considered to be in a pre-equilibrium with the active catalytic species. acs.org The choice of base has also been found to significantly impact the catalytic cycle. While carbonate bases like Na₂CO₃ are commonly used, they can lead to the formation of a deleterious, NMR-inactive, low-energy off-cycle resting state, which hinders catalysis. acs.orgchemrxiv.org Replacing Na₂CO₃ with a stronger base like sodium tert-butoxide (NaOtBu) was found to prevent the formation of this off-cycle species, leading to improved catalytic performance under milder conditions. acs.orgchemrxiv.org

The 8-aminoquinoline amide directing group exerts powerful control over both regioselectivity and chemoselectivity in C-H functionalization reactions.

Regioselectivity: The bidentate chelation of the 8-amidoquinoline group to the metal center directs functionalization to specific C-H bonds, primarily at the C5 position of the quinoline (B57606) ring, which is remote from the coordination site. acs.orgnih.govmdpi.comnih.govshu.ac.uk This high regioselectivity has been demonstrated in a variety of transformations including nitration, halogenation, and arylation. acs.orgmdpi.comnih.govacs.orgnih.gov The mechanism for this remote functionalization is often proposed to proceed through a single electron transfer (SET) pathway, generating a cationic quinoline radical intermediate where the C5 position becomes susceptible to attack. shu.ac.uk This predictable C5-selectivity allows for the synthesis of quinoline derivatives that would be difficult to access through classical electrophilic substitution, which typically favors other positions. mdpi.comnih.gov

Chemoselectivity: The outcome of these reactions can often be switched by tuning the catalyst or reaction conditions, a hallmark of chemoselectivity. A notable example is the nitration of 8-aminoquinoline amides. acs.orgnih.gov Using iron(III) nitrate (B79036) nonahydrate [Fe(NO₃)₃·9H₂O] as both the promoter and nitro source results in highly regioselective mononitration at the C5 position. acs.orgnih.gov However, by switching the catalyst to copper(II) chloride dihydrate (CuCl₂·2H₂O), the reaction proceeds to give 5,7-dinitro-8-aminoquinoline amides as the dominant product. acs.orgnih.gov This demonstrates that the choice of metal catalyst can dramatically alter the reactivity and selectivity of the transformation.

| Reaction | Catalyst / Reagent | Product Selectivity | Reference |

| C5-Nitration | Fe(NO₃)₃·9H₂O | Mono-nitration at C5 | acs.orgnih.gov |

| C5,C7-Dinitration | CuCl₂·2H₂O / Fe(NO₃)₃·9H₂O | Bis-nitration at C5 and C7 | acs.orgnih.gov |

| C5-Chlorination | Dichloromethane (B109758) (electrochem.) | Mono-chlorination at C5 | nih.gov |

| C(sp²)-H Arylation | Pd(OAc)₂ / AgOAc | Arylation at vinylic C-H | acs.orgnih.gov |

Table 2. Examples of Regio- and Chemoselectivity in the Functionalization of 8-Aminoquinoline Amides.

This ability to control both the site (regio) and type (chemo) of functionalization makes the 8-aminoquinoline scaffold, and by extension derivatives of this compound, a versatile and powerful tool in modern synthetic organic chemistry. researchgate.netdiva-portal.org

Coordination Chemistry and Supramolecular Assemblies

Metal Chelation with 8-Aminoquinoline-3-carboxylic acid Ligands

The 8-aminoquinoline (B160924) scaffold is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. The presence of the carboxylic acid group at the 3-position can further influence the coordination behavior and the dimensionality of the resulting structures.

Formation of Transition Metal Complexes (e.g., Ni(II), Zn(II), Cu(II))

8-Aminoquinoline and its derivatives readily form complexes with transition metals like nickel(II), zinc(II), and copper(II). The nitrogen atoms of the quinoline (B57606) ring and the amino group create a bidentate chelate, a structural motif highly favorable for coordination. The synthesis of these complexes often involves the reaction of a metal salt, such as Zn(OAc)₂·2H₂O, with the 8-aminoquinoline-based ligand in a suitable solvent. acs.org

Studies have explored the synthesis and characterization of various metal complexes with ligands derived from 8-aminoquinoline. For instance, new bis(8-aminoquinoline) ligands have been shown to be excellent chelators for Cu(II) ions, forming mononuclear species with high selectivity over Zn(II). researchgate.net The coordination ability of quinoline derivative ligands with Zn(II) and Cu(II) has been a subject of interest, leading to the synthesis of novel metal complexes. nih.gov The placement of an 8-aminoquinoline amide moiety is particularly favorable for the formation of stable complexes with transition metals. mdpi.com

Coordination Geometries and Stability

The coordination geometry around the central metal ion in these complexes is influenced by the nature of the metal, the ligand, and any co-ligands present. In several documented zinc complexes involving 8-aminoquinoline derivatives, the metal centers adopt a slightly distorted octahedral geometry. For example, in complexes with dicyanamide (B8802431) or tricyanomethane as co-ligands, two nitrogen atoms from these anions coordinate to the zinc metal centers from the axial positions, completing the coordination sphere. acs.org

The stability of these complexes is a key feature. The chelate effect, where a multidentate ligand binds to a central metal ion, contributes significantly to the thermodynamic stability of the resulting complex. The bond lengths between the metal and the coordinating atoms provide insight into the stability and geometry of the complex. For instance, in some zinc complexes, the Zn-N bond lengths in the axial positions are observed to be longer than those in the basal plane. acs.org

Interactions with Dicyanamide and Tricyanomethane Anions

In zinc complexes with 8-aminoquinoline, dicyanamide and tricyanomethane anions have been shown to coordinate to the zinc centers, resulting in the formation of distinct crystal structures. acs.org The interaction between Zn²⁺ ions and the N-donor 8-aminoquinoline in the presence of these anions is confirmed through techniques like energy-dispersive X-ray (EDX) analysis. acs.org These interactions play a crucial role in the crystal packing, which can also feature N–H···N hydrogen bonds and weak C–H···N interactions. acs.org

Proton-Transfer Compounds with Carboxylic Acids

A significant aspect of the chemistry of 8-aminoquinoline is its ability to form proton-transfer compounds with various carboxylic acids. This occurs when the basic amino group of the quinoline accepts a proton from the acidic carboxylic acid group.

A series of proton-transfer compounds have been synthesized using 8-aminoquinoline and nitro-substituted aromatic carboxylic acids, such as 3-nitrobenzoic acid, 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid, 5-nitrosalicylic acid, and 3,5-dinitrosalicylic acid. researchgate.net This phenomenon is not unique to 8-aminoquinoline, as similar proton-transfer compounds have been reported for 8-quinolinol (oxine) with various aromatic carboxylic acids. researchgate.netresearchgate.net The formation of these compounds is a testament to the potential of organic acids and bases to engage in proton transfer. researchgate.net The resulting structures are often stabilized by extensive hydrogen-bonding networks.

Supramolecular Synthons (e.g., R44(8)/R22(16))

The predictable and robust hydrogen-bonding patterns that emerge in the crystal structures of this compound and its derivatives are known as supramolecular synthons. These synthons are fundamental building blocks in crystal engineering, guiding the assembly of molecules into well-defined, higher-order structures.

Self-Assembly and Polymeric Structures

The ability of this compound and its derivatives to participate in both metal coordination and hydrogen bonding facilitates the self-assembly of complex, higher-order structures, including coordination polymers.

Spectroscopic and Computational Characterization

Spectroscopic Analysis of 8-Aminoquinoline-3-carboxylic acid and its Complexes

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding characteristics of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction are commonly employed.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. rsc.orgnih.gov

The ¹H NMR spectrum of this compound and its derivatives typically exhibits signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the amine proton, and the carboxylic acid proton. The chemical shifts of these protons are influenced by their local electronic environment. oregonstate.edu For instance, the aromatic protons generally appear in the downfield region (around 7-9 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The carboxylic acid proton is characteristically found at a very high chemical shift, often above 10 ppm, due to strong deshielding. libretexts.org

In certain derivatives of 8-aminoquinoline (B160924), such as amides formed from triterpenoic acids, the 8-aminoquinoline moiety can adopt a specific conformation that leads to anisotropic shielding effects. mdpi.com This phenomenon can cause significant shifts in the NMR signals of nearby protons. For example, protons located above the plane of the aromatic quinoline ring system experience shielding and are shifted to a higher field (lower ppm values), while protons located in the plane of the ring are deshielded and shifted to a lower field. mdpi.com This effect has been observed for protons at specific positions in the triterpenoid (B12794562) backbone when coupled with an 8-aminoquinoline amide. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for 8-Aminoquinoline Derivatives

| Compound Type | Proton Environment | Approximate Chemical Shift (δ, ppm) |

| 8-Aminoquinoline Amide | Aromatic (Quinoline) | 7.0 - 9.0 |

| 8-Aminoquinoline Amide | Amide NH | ~10.0 |

| This compound | Carboxylic Acid OH | > 10 (often broad) |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substituents on the molecule.

The NMR spectra of paramagnetic complexes involving 8-aminoquinoline ligands can provide valuable information about spin delocalization mechanisms. In studies of paramagnetic Ni(II) complexes with 8-hydroxyquinoline (B1678124) (a related compound), the observed NMR shifts were correlated with spin density calculations. uct.ac.za It was found that spin delocalization occurs predominantly through a π-mechanism, involving the transfer of spin from the metal ion to the π* antibonding orbital of the ligand, primarily through the nitrogen atom. uct.ac.za Similar principles can be applied to understand the electronic structure of paramagnetic complexes of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum shows characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C=C and C-H) groups.

The O-H stretching vibration of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with the C-H stretching bands. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, intense band typically between 1760 and 1690 cm⁻¹. orgchemboulder.compressbooks.pub The N-H stretching vibrations of the primary amine group usually appear in the range of 3500-3300 cm⁻¹. The C=C stretching vibrations of the aromatic quinoline ring are observed in the 1600-1450 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amine | N-H stretch | 3500 - 3300 |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org

Techniques like liquid chromatography-mass spectrometry (LC-MS), electrospray ionization time-of-flight (ESI-TOF), and other HRMS methods are invaluable for the analysis of this compound and its derivatives. nih.govnih.govlcms.cz ESI is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally labile molecules like carboxylic acids and their derivatives, often observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.orgnih.gov TOF analyzers offer high mass accuracy and resolution. lcms.cz These methods have been successfully used to confirm the molecular formulas of various synthetic products derived from 8-aminoquinoline. rsc.org

X-ray analysis of derivatives of 8-aminoquinoline, such as amides, has revealed specific conformations where the quinoline ring is oriented over the rest of the molecular framework. mdpi.com This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov For instance, in the solid state, the amine group and the carboxylic acid group of adjacent this compound molecules can participate in hydrogen bonding, leading to the formation of extended supramolecular structures. The determination of the absolute configuration of chiral derivatives is also a key application of single-crystal X-ray analysis. rigaku.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies

Computational chemistry, a cornerstone of modern chemical research, provides profound insights into the molecular behavior of this compound and its derivatives. These theoretical studies are instrumental in elucidating reaction mechanisms, electronic properties, and structural features that are often challenging to determine through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a particularly powerful computational method for investigating systems involving 8-aminoquinoline. By calculating the electron density of a molecule, DFT can accurately predict its geometric and electronic properties. For derivatives of 8-aminoquinoline, DFT has been employed to optimize molecular geometries, analyze frontier molecular orbitals (FMO), and understand the electronic landscape through Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net These calculations are fundamental to rationalizing the compound's reactivity and interactions.

For instance, studies on Schiff bases derived from 8-aminoquinoline have utilized the B3LYP/6–311++G (d, p) level of theory to optimize molecular geometries and gain better structural insights. nih.gov

Table 1: Parameters Used in DFT Studies of 8-Aminoquinoline Derivatives

| Parameter | Specification | Source |

| Methodology | Density Functional Theory (DFT) | nih.govresearchgate.net |

| Functional | B3LYP | nih.gov |

| Basis Set | 6–311++G (d, p) | nih.gov |

| Applications | Geometry Optimization, FMO, MEP, NLO Analysis | nih.govresearchgate.net |

The 8-aminoquinoline moiety is a highly effective directing group for transition-metal-catalyzed C-H activation, a process that allows for the selective functionalization of otherwise unreactive C-H bonds. researchgate.net DFT calculations have been crucial in unraveling the complex mechanisms of these reactions.

In studies of nickel-catalyzed C(sp³)–H functionalization directed by an 8-aminoquinoline amide (N-(quinolin-8-yl)pivalamide), DFT calculations provided support for the proposed reaction pathway. The calculations helped to elucidate the role of carboxylate additives, which were found to lower the barrier for the critical C-H activation step. Furthermore, DFT was used to support a concerted oxidative addition mechanism for a subsequent C-H functionalization step. The use of the 8-aminoquinoline directing group is well-established for promoting C-H activation, enabling the synthesis of a wide array of functionalized molecules. researchgate.netnih.gov

The electronic properties of a system dictate its reactivity. The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org The reaction constant, ρ (rho), measures the sensitivity of a reaction to substituent effects. wikipedia.org

A Hammett analysis was conducted for the nickel-catalyzed C-H functionalization reaction involving an 8-aminoquinoline derivative and various electronically different aryl iodides. The results suggested a concerted oxidative addition mechanism, a finding that was also supported by DFT calculations. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step. wikipedia.orglibretexts.org Conversely, a negative ρ value implies the reaction is favored by electron-donating groups due to a buildup of positive charge. wikipedia.org

Anagostic interactions are a type of weak C-H···metal interaction. In the context of a high-spin Ni(II) complex featuring an 8-aminoquinoline pivalamide (B147659) ligand, short distances between the nickel center and the hydrogen atoms of a t-butyl group were observed. Initially, these could have been interpreted as attractive anagostic interactions. However, a combination of NMR spectroscopy on a deuterated analogue and DFT calculations demonstrated that these short contacts are, in fact, non-attractive. The indistinguishable ¹H NMR chemical shifts between the standard compound and its deuterated version provided unambiguous evidence against a significant bonding interaction.

DFT calculations are a valuable tool for predicting how a molecule will interact with and bind to other chemical species, such as metal surfaces or the active sites of enzymes. This is achieved by calculating the adsorption energy and analyzing the nature of the bonding.

While specific DFT studies on the binding affinity of this compound were not found, studies on the closely related compound 8-hydroxyquinoline (8-HQ) provide a clear methodological precedent. DFT calculations corrected for dispersion forces were used to characterize the adsorption modes of 8-HQ on an Al(111) surface. rsc.org These studies calculated adsorption energies, analyzed electronic transfer between the molecule and the surface, and examined the projected density of states to understand the covalent bonding nature. rsc.org Similar computational strategies could be applied to this compound to predict its binding affinities in various environments, such as in materials science or medicinal chemistry contexts.

The three-dimensional structure and preferred conformation of a molecule are critical to its function and reactivity. Computational methods, in conjunction with experimental techniques like single-crystal X-ray diffraction, provide a detailed picture of molecular structure.

Studies on derivatives of this compound, such as its anilides, have been conducted to investigate their structure and stability. researchgate.net X-ray analysis of related 8-aminoquinoline amides reveals that the quinoline moiety often leans over the molecular core. mdpi.com For example, in an 8-aminoquinoline amide of oleanonic acid, the heteroaromatic system was found to be located closer to the C/D rings of the triterpenoid core. mdpi.com This specific conformation influences the chemical environment of nearby protons, causing anisotropic shielding effects that can be observed in NMR spectra. mdpi.com

Furthermore, structural studies of proton-transfer compounds formed between 8-aminoquinoline and various substituted carboxylic acids show consistent hydrogen-bonding patterns. In these structures, the quinoline nitrogen is protonated, and it forms primary hydrogen bonds with the carboxylate group of the acid, leading to the formation of polymeric chains. unimelb.edu.auanu.edu.au

Molecular Dynamics Simulations (Implicit)